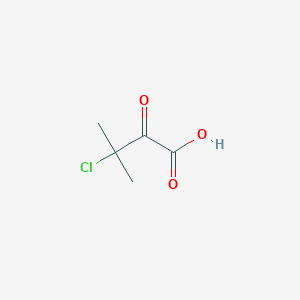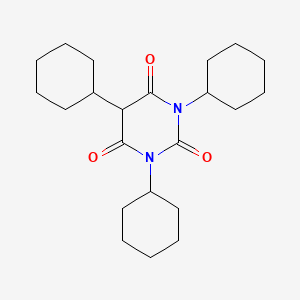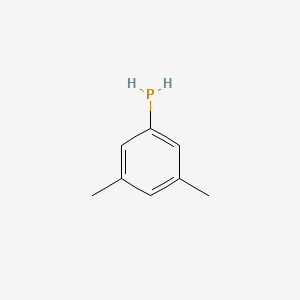
(3,5-Dimethylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-DIMETHYLPHENYL)PHOSPHINE is an organophosphorus compound with the chemical formula C8H11P. It is characterized by a phosphorus atom bonded to a phenyl group and two methyl groups. This compound is a colorless, air-sensitive liquid and is a member of the aromatic alkylphosphine family .
Méthodes De Préparation
(3,5-DIMETHYLPHENYL)PHOSPHINE can be synthesized through various methods. One common synthetic route involves the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows :
(C6H5)Cl2P+2CH3MgBr→(C6H5)(CH3)2P+2MgBrCl
The resulting phosphine is then purified by distillation under reduced pressure. Industrial production methods often involve similar organometallic reactions, ensuring high yield and purity .
Analyse Des Réactions Chimiques
(3,5-DIMETHYLPHENYL)PHOSPHINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It participates in substitution reactions, particularly with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. Major products formed from these reactions include phosphine oxides, hydrides, and substituted phosphines .
Applications De Recherche Scientifique
(3,5-DIMETHYLPHENYL)PHOSPHINE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (3,5-DIMETHYLPHENYL)PHOSPHINE involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
(3,5-DIMETHYLPHENYL)PHOSPHINE is unique due to its specific structure and reactivity. Similar compounds include:
Triphenylphosphine (PPh3): A widely used ligand in catalysis, but with different steric and electronic properties.
Trimethylphosphine (PMe3): Another common ligand, but with smaller steric bulk and different reactivity.
Dimethylphenylphosphine (PMe2Ph): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
524695-90-7 |
|---|---|
Formule moléculaire |
C8H11P |
Poids moléculaire |
138.15 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C8H11P/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3 |
Clé InChI |
RFXWSCVCWQKXAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

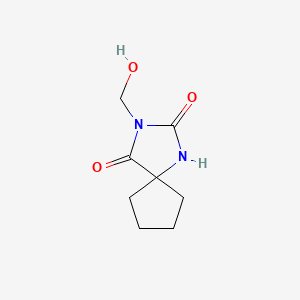
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
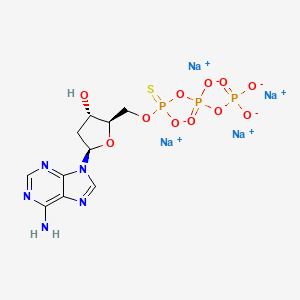
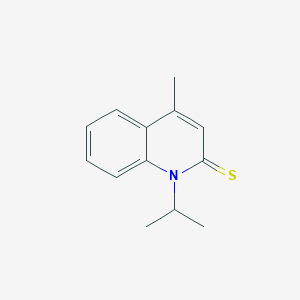
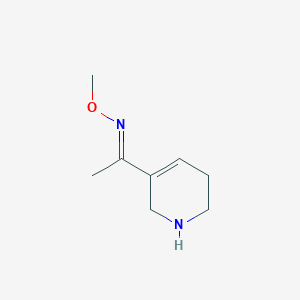

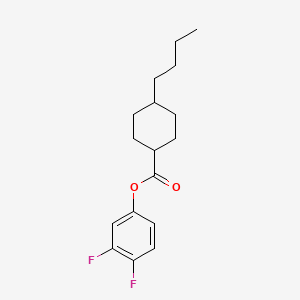
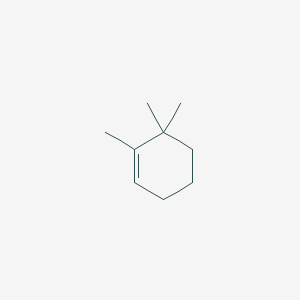
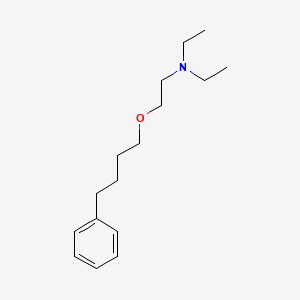
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
